molecular formula C8H14N4O B13063937 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide

Cat. No.: B13063937
M. Wt: 182.22 g/mol
InChI Key: VPOVQCVGDIDSKC-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 3-amino-1H-pyrazole with ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide
  • (3-Amino-1H-pyrazol-1-yl)(dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.1 3,7]decan]-4-yl)methanone

Uniqueness

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is unique due to its specific structural features, such as the combination of a pyrazole ring with an ethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-4-7(9)11-12/h4-6H,3H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

VPOVQCVGDIDSKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=CC(=N1)N

Origin of Product

United States

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